Cas no 81155-58-0 (Phenol,[[[[3-(aminomethyl)phenyl]methyl]amino]methyl]- (9CI))
81155-58-0 structure
Product Name:Phenol,[[[[3-(aminomethyl)phenyl]methyl]amino]methyl]- (9CI)
CAS-nummer:81155-58-0
MF:C15H18N2O
MW:242.316223621368
CID:732545
PubChem ID:3018991
Update Time:2025-04-19
Phenol,[[[[3-(aminomethyl)phenyl]methyl]amino]methyl]- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,[[[[3-(aminomethyl)phenyl]methyl]amino]methyl]- (9CI)
- [[[[3-(aminomethyl)phenyl]methyl]amino]methyl]phenol
- 2-[[[3-(aminomethyl)phenyl]methylamino]methyl]phenol
- 81155-58-0
- ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol
- EINECS 279-697-0
- DTXSID501001812
- NS00060552
- SCHEMBL13144447
- 2-[({[3-(AMINOMETHYL)PHENYL]METHYL}AMINO)METHYL]PHENOL
-
- Inchi: 1S/C15H18N2O/c16-9-12-4-3-5-13(8-12)10-17-11-14-6-1-2-7-15(14)18/h1-8,17-18H,9-11,16H2
- InChI-sleutel: JCYUGANPTPZBBO-UHFFFAOYSA-N
- LACHT: OC1C=CC=CC=1CNCC1C=CC=C(CN)C=1
Berekende eigenschappen
- Exacte massa: 242.141913202g/mol
- Monoisotopische massa: 242.141913202g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 5
- Complexiteit: 235
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 58.3Ų
Phenol,[[[[3-(aminomethyl)phenyl]methyl]amino]methyl]- (9CI) Gerelateerde literatuur
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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